N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propionamide
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Overview
Description
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propionamide is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are characterized by a bicyclic structure consisting of fused pyridine and pyrimidine rings. The presence of nitrogen atoms in the ring system imparts unique chemical and biological properties to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propionamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid with propionamide in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated pyrido[1,2-a]pyrimidine rings.
Substitution: Substituted derivatives with amine or thiol groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propionamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and RNA can disrupt the replication and transcription processes, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propionamide can be compared with other similar compounds, such as:
Pyrido[1,2-a]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system.
Quinolone derivatives: These compounds also contain a bicyclic ring system with nitrogen atoms and are known for their antimicrobial activity.
Indole derivatives: Indoles are another class of heterocyclic compounds with diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-3-10(16)14-11-8(2)13-9-6-4-5-7-15(9)12(11)17/h4-7H,3H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUWMHPDEXEEHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(N=C2C=CC=CN2C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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